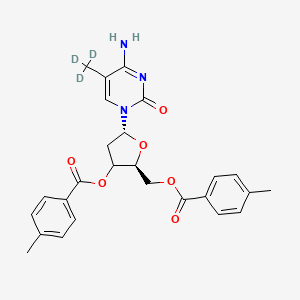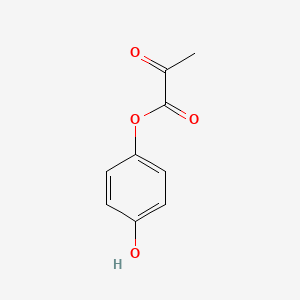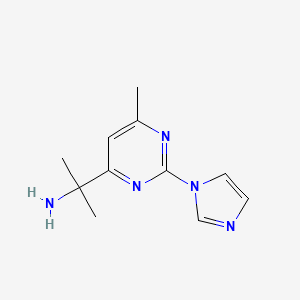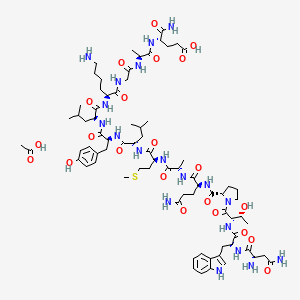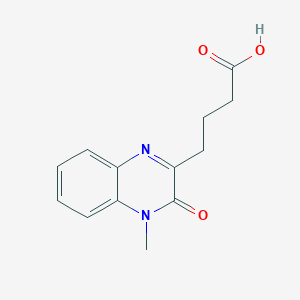
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid can be achieved through various synthetic routes One common method involves the condensation of 2-nitroaniline with a suitable diketone, followed by reduction and cyclization to form the quinoxaline core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoxaline-based compounds.
Applications De Recherche Scientifique
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific functionalities, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
- 3-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
- 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid
Uniqueness
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid side chain. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
1501-34-4 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
4-(4-methyl-3-oxoquinoxalin-2-yl)butanoic acid |
InChI |
InChI=1S/C13H14N2O3/c1-15-11-7-3-2-5-9(11)14-10(13(15)18)6-4-8-12(16)17/h2-3,5,7H,4,6,8H2,1H3,(H,16,17) |
Clé InChI |
TYPMCOYDZFBCLL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C(C1=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
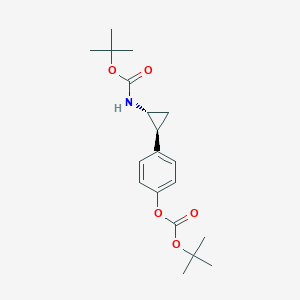
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
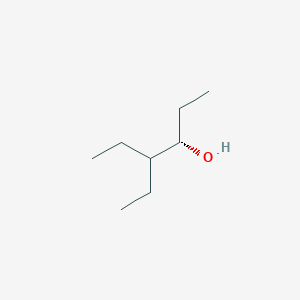
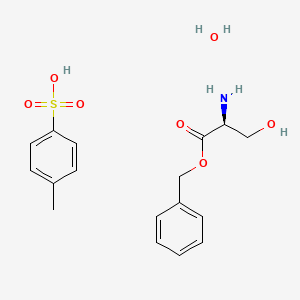
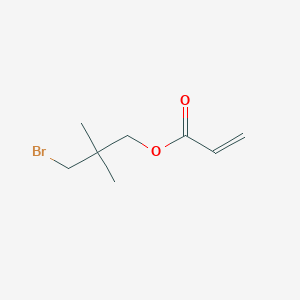
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
